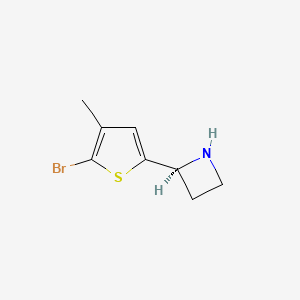
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine is a chiral azetidine derivative featuring a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine typically involves the following steps:
Bromination of 4-methylthiophene: The starting material, 4-methylthiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Azetidine Ring: The brominated intermediate is then subjected to a cyclization reaction with an appropriate azetidine precursor under basic conditions to form the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(5-Bromo-4-methylthiophen-2-yl)pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
(S)-2-(5-Bromo-4-methylthiophen-2-yl)piperidine: A compound with a piperidine ring, offering different chemical properties.
Uniqueness
(S)-2-(5-Bromo-4-methylthiophen-2-yl)azetidine is unique due to its specific ring structure and the presence of a brominated thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10BrNS |
|---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
(2S)-2-(5-bromo-4-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H10BrNS/c1-5-4-7(11-8(5)9)6-2-3-10-6/h4,6,10H,2-3H2,1H3/t6-/m0/s1 |
InChI Key |
KAJWTUXLYXEDKY-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC(=C1)[C@@H]2CCN2)Br |
Canonical SMILES |
CC1=C(SC(=C1)C2CCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















